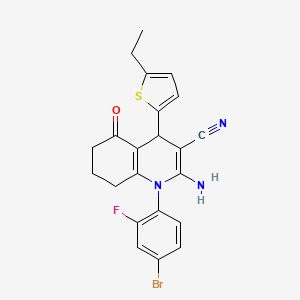![molecular formula C27H28N2O2 B11632782 5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11632782.png)
5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the benzoxazine family Benzoxazines are known for their thermal stability, mechanical strength, and resistance to chemical degradation, making them valuable in various industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process:
Formation of the Benzoxazine Ring: The initial step involves the reaction of aniline derivatives with formaldehyde and phenols under acidic or basic conditions to form the benzoxazine ring. This step is crucial as it sets the foundation for the compound’s structure.
Substitution Reactions: The introduction of the butoxyphenyl and methylphenyl groups is achieved through substitution reactions. These reactions often require catalysts such as Lewis acids to facilitate the process.
Cyclization: The final step involves cyclization to form the dihydropyrazolo structure. This step may require specific conditions such as elevated temperatures and the presence of cyclization agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale manufacturing. This includes:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl and methylphenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzoxazine ring, potentially opening it and forming different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃).
Major Products
Oxidation Products: Phenolic oxides, quinones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, nitro compounds.
科学研究应用
Chemistry
In chemistry, 5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a precursor for synthesizing advanced materials. Its unique structure allows for the development of polymers with enhanced thermal and mechanical properties.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
Industrially, the compound is valuable in the production of high-performance coatings, adhesives, and composites. Its stability and resistance to degradation make it suitable for harsh environments.
作用机制
The mechanism by which 5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
4-Butoxyphenyl-2-methylphenyl-benzoxazine: Similar structure but lacks the dihydropyrazolo moiety.
2-(4-Methylphenyl)-1,3-benzoxazine: Lacks the butoxyphenyl group.
5-Phenyl-2-(4-methylphenyl)-1,3-benzoxazine: Lacks the butoxy group.
Uniqueness
5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of both butoxyphenyl and methylphenyl groups, along with the dihydropyrazolo structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
属性
分子式 |
C27H28N2O2 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
5-(4-butoxyphenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H28N2O2/c1-3-4-17-30-22-15-13-21(14-16-22)27-29-25(23-7-5-6-8-26(23)31-27)18-24(28-29)20-11-9-19(2)10-12-20/h5-16,25,27H,3-4,17-18H2,1-2H3 |
InChI 键 |
SPPJASBVBZPPEC-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)C)C5=CC=CC=C5O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-N-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11632699.png)

![4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632703.png)
![Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11632713.png)
![N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide](/img/structure/B11632722.png)
![2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-[[[3-(trifluoromethyl)phenyl]methyl]amino]-](/img/structure/B11632725.png)
![6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632732.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11632745.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11632753.png)
![2,5-Pyrrolidinedione, 3-[[2-(3-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11632757.png)
![(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11632763.png)
![2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11632770.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11632771.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11632786.png)
